molecular formula C19H34O B13966528 4'-Heptyl-[1,1'-bicyclohexyl]-4-one

4'-Heptyl-[1,1'-bicyclohexyl]-4-one

Katalognummer: B13966528
Molekulargewicht: 278.5 g/mol
InChI-Schlüssel: DEYGUJWZTIDMKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-Heptyl-[1,1’-bicyclohexyl]-4-one is an organic compound characterized by its unique bicyclic structure This compound is known for its applications in various fields, including chemistry, biology, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Heptyl-[1,1’-bicyclohexyl]-4-one typically involves the reaction of 4’-Heptyl-[1,1’-bicyclohexyl]-4-carboxylic acid with appropriate reagents to form the ketone group. One common method involves the reduction of the carboxylic acid using reagents such as lithium aluminum hydride (LiAlH4) followed by oxidation to form the ketone .

Industrial Production Methods

Industrial production of 4’-Heptyl-[1,1’-bicyclohexyl]-4-one may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process often includes steps like distillation and recrystallization to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

4’-Heptyl-[1,1’-bicyclohexyl]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4’-Heptyl-[1,1’-bicyclohexyl]-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4’-Heptyl-[1,1’-bicyclohexyl]-4-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. Detailed studies are required to fully elucidate its mechanism of action and the molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4’-Heptyl-[1,1’-bicyclohexyl]-4-ol: This compound is similar in structure but contains an alcohol group instead of a ketone.

    4’-Heptyl-[1,1’-bicyclohexyl]-4-carbonitrile: Another similar compound with a nitrile group.

Uniqueness

4’-Heptyl-[1,1’-bicyclohexyl]-4-one is unique due to its specific ketone functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C19H34O

Molekulargewicht

278.5 g/mol

IUPAC-Name

4-(4-heptylcyclohexyl)cyclohexan-1-one

InChI

InChI=1S/C19H34O/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(20)15-13-18/h16-18H,2-15H2,1H3

InChI-Schlüssel

DEYGUJWZTIDMKR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC1CCC(CC1)C2CCC(=O)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.